molecular formula C15H18BrN3O B2590122 N-(5-bromo-6-methylpyridin-2-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1384597-49-2

N-(5-bromo-6-methylpyridin-2-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

Cat. No. B2590122
CAS RN: 1384597-49-2
M. Wt: 336.233
InChI Key: GBLMUPJDASSDBP-UHFFFAOYSA-N
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Description

N-(5-bromo-6-methylpyridin-2-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BPIP and is synthesized using specific methods.

Mechanism Of Action

BPIP acts as an antagonist of the dopamine D3 receptor, which is involved in the regulation of dopamine release in the brain. By blocking the action of this receptor, BPIP can modulate the release of dopamine, which can have significant effects on brain function.
Biochemical and Physiological Effects:
BPIP has been shown to have significant effects on brain function. By modulating the release of dopamine, BPIP can affect various physiological processes such as motor function, mood, and cognition. Additionally, BPIP has been shown to have potential anti-inflammatory effects, which may have implications for the treatment of various inflammatory disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of BPIP is its selectivity for the dopamine D3 receptor. This makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one of the limitations of BPIP is its relatively low potency, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving BPIP. One area of interest is the development of more potent analogs of BPIP that can be used in experiments where higher concentrations are required. Additionally, there is potential for the use of BPIP in the treatment of various neurological and inflammatory disorders, which may require further research to fully understand its potential therapeutic effects. Finally, BPIP may also have potential applications in the field of drug discovery, where it can be used as a tool to identify new compounds that target the dopamine D3 receptor.

Synthesis Methods

The synthesis of BPIP involves a series of chemical reactions that are carefully controlled to achieve the desired product. The process involves the reaction of 5-bromo-6-methylpyridin-2-amine with propargyl bromide in the presence of a base such as potassium carbonate. The resulting product is then reacted with piperidine-4-carboxylic acid to yield BPIP.

Scientific Research Applications

BPIP has been found to have potential applications in various fields of scientific research. One of the most significant applications of BPIP is in the field of neuroscience. BPIP has been shown to act as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of dopamine release in the brain. This makes BPIP a potential candidate for the treatment of various neurological disorders such as Parkinson's disease and schizophrenia.

properties

IUPAC Name

N-(5-bromo-6-methylpyridin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3O/c1-3-8-19-9-6-12(7-10-19)15(20)18-14-5-4-13(16)11(2)17-14/h1,4-5,12H,6-10H2,2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLMUPJDASSDBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)C2CCN(CC2)CC#C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-bromo-6-methylpyridin-2-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

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